molecular formula C19H17N3OS B5778936 1-(4-Phenoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea

1-(4-Phenoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea

Cat. No.: B5778936
M. Wt: 335.4 g/mol
InChI Key: OQXJAOXAQVHCIS-UHFFFAOYSA-N
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Description

1-(4-Phenoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea is an organic compound that features a thiourea group bonded to a phenoxyphenyl and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea typically involves the reaction of 4-phenoxyaniline with pyridine-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiourea under acidic conditions to yield the final product. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenoxy and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the specific substitution reaction but may include bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1-(4-Phenoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Phenoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Phenoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea
  • 1-(4-Phenoxyphenyl)-3-(pyridin-4-ylmethyl)thiourea
  • 1-(4-Phenoxyphenyl)-3-(pyridin-3-ylethyl)thiourea

Uniqueness

1-(4-Phenoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea is unique due to the specific positioning of the pyridinyl group, which can influence its binding affinity and specificity for certain molecular targets. This positional specificity can result in different biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(4-phenoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c24-19(21-14-15-5-4-12-20-13-15)22-16-8-10-18(11-9-16)23-17-6-2-1-3-7-17/h1-13H,14H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXJAOXAQVHCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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